Cas no 91-64-5 (Coumarin)

Coumarin is a naturally occurring organic compound known for its distinctive odor and use as a fragrance component in perfumery and flavoring applications. Its advantages lie in its versatility, stability, and wide range of concentrations suitable for various industries, including pharmaceuticals, food, and cosmetics.
Coumarin structure
Coumarin structure
Product Name:Coumarin
CAS No:91-64-5
MF:C9H6O2
MW:146.14274263382
MDL:MFCD00006850
CID:34614
PubChem ID:323
Update Time:2025-08-19

Coumarin Chemical and Physical Properties

Names and Identifiers

    • 2H-Chromen-2-one
    • TIMTEC-BB SBB000094
    • O-HYDROXYCINNAMIC ACID LACTONE
    • TONKA BEAN CAMPHOR
    • 5,6-BENZO-2-PYRONE
    • AKOS 212-75
    • 2H-1-BENZOPYRAN-2-ONE
    • 2H-1-BENZOPYAN-2-ONE
    • 1,2-BENZOPYRONE
    • Coumarin
    • COUMARIN(P) PrintBack
    • COUMARIN, INDICATOR
    • chromen-2-one
    • cis-o-CouMarinic acid lactone
    • COUMARINE
    • CouMarinic anhydride
    • CUMARIN
    • Kumarin
    • Rattex
    • Benzo-alpha-pyrone
    • o-Hydroxycinnamic lactone
    • 2-Oxo-1,2-benzopyran
    • Coumarinic lactone
    • Benzo-a-pyrone
    • Kumarin [Czech]
    • 2H-1-Benzopyran, 2-oxo-
    • 5,6-Benzo-alpha-pyrone
    • 2H-Benzo[b]pyran-2-one
    • 2H-Benzo(b)pyran-2-one
    • 1-Benzopyran-2-one
    • Caswell No. 259C
    • o-Coumaric acid
    • Coumarin (8CI)
    • 2-Chromenone
    • 2-Propenoic acid, 3-(2-hydroxyphenyl)-, δ-lactone
    • 2H-Benzopyran-2-one
    • Benzo-α-pyrone
    • Lympedim
    • NSC 8774
    • Rhodiascent Extra Pure
    • MLS000028741
    • MLS001148422
    • ConMedNP.1796
    • 2-Propenoic acid, 3-(2-hydroxyphenyl)-, d-lactone
    • o-hydroxycinnamic acid delta-lactone
    • MLSMR
    • 2-Propenoic acid, 3-(2-hydroxyphenyl)-, delta-lactone
    • MLS002454395
    • SMR000059040
    • MDL: MFCD00006850
    • Inchi: 1S/C9H6O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H
    • InChI Key: ZYGHJZDHTFUPRJ-UHFFFAOYSA-N
    • SMILES: O=C1C=CC2C(=CC=CC=2)O1
    • BRN: 383644

Computed Properties

  • Exact Mass: 146.03700
  • Monoisotopic Mass: 146.036779
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 146.14
  • Topological Polar Surface Area: 26.3
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.4
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Color/Form: Powder
  • Density: 0.935
  • Melting Point: 68-73 °C (lit.)
  • Boiling Point: 298 °C(lit.)
  • Flash Point: 162 ºC
  • Refractive Index: 1.5100 (estimate)
  • Solubility: 1.7g/l
  • Water Partition Coefficient: 1.7 g/L (20 ºC)
  • PSA: 30.21000
  • LogP: 1.79300
  • Odor: Pleasant, fragrant odor resembling that of vanilla beans.
  • Merck: 2562
  • Vapor Pressure: 0.01 mmHg ( 47 °C)
  • λmax: 275nm
  • PH: Non' uorescence (9.5) to light green ' uorescence (10.5)
  • FEMA: 2744
  • Color/Form: 2000 μg/mL in methanol
  • Sensitiveness: Sensitive to humidity
  • Solubility: Insoluble in cold water, easily soluble in hot water, alcohol, ether, chloroform and sodium hydroxide solutions.

Coumarin Security Information

  • Symbol: GHS06
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H301
  • Warning Statement: P301+P310
  • Hazardous Material transportation number:UN 2811 6.1/PG 3
  • WGK Germany:1
  • Hazard Category Code: 22
  • Safety Instruction: S36-S36/37-S26
  • RTECS:GN4200000
  • Hazardous Material Identification: Xn
  • Safety Term:6.1
  • Packing Group:III
  • Risk Phrases:R20/21/22; R36/37/38; R40
  • HazardClass:6.1
  • PackingGroup:III
  • TSCA:Yes
  • Toxicity:LD50 orally in rats, guinea pigs: 680, 202 mg/kg (Jenner)
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Coumarin Customs Data

  • Customs Data:

    China Customs Code:

    2932201000

    Overview:

    HS:2932201000 coumarin\Methyl coumarin and ethyl coumarin VAT:17.0% Tax refund rate:13.0% Regulatory conditions:nothing Minimum tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2932201000 2h-chromen-2-one VAT:17.0% Tax rebate rate:13.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

Coumarin Pricemore >>

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Coumarin Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Cuprous chloride Solvents: Acetonitrile
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Thiocarbonyl to carbonyl group transformation using cuprous chloride and sodium hydroxide
Narasimhamurthy, N.; et al, Tetrahedron Letters, 1986, 27(33), 3911-12

Production Method 2

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Water ,  Pyridine, hydrofluoride (1:9) Solvents: Dichloromethane
Reference
Fluorination studies using difluoroiodotoluene
Greaney, Michael Francis, 1999, , ,

Production Method 3

Reaction Conditions
1.1 Solvents: Ethanol ;  rt
Reference
Photoconversion of o-hydroxycinnamates to coumarins and its application to fluorescence imaging
Cho, Sung-Youl; et al, Tetrahedron Letters, 2009, 50(33), 4769-4772

Production Method 4

Reaction Conditions
1.1 Catalysts: Di-μ-chlorotetrakis(2-phenylpyridine)diiridium Solvents: Acetonitrile ;  36 h, rt
Reference
Synthesis of (Z)-Cinnamate Derivatives via Visible-Light-Driven E-to-Z Isomerization
Shu, Penghua; et al, SynOpen, 2019, 3(4), 103-107

Production Method 5

Reaction Conditions
1.1 Solvents: Acetonitrile ;  27 h, rt
Reference
Combinatorial discovery of two-photon photoremovable protecting groups
Pirrung, Michael C.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2003, 100(22), 12548-12553

Production Method 6

Reaction Conditions
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  overnight, rt
Reference
Simple synthesis of versatile coumarin scaffolds
Lay, Luigi, Synthetic Communications, 2006, 36(15), 2203-2209

Production Method 7

Reaction Conditions
1.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  2 h, reflux; reflux → 0 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  0 °C
Reference
Aromatization of Stobbe reaction products
Jabbar, Saba; et al, Asian Journal of Chemistry, 2002, 14(3-4), 1799-1800

Production Method 8

Reaction Conditions
1.1 Catalysts: Potassium hydroxide ,  Bismuth silver carbonate oxide (Bi0.88Ag0.17(CO3)O2) Solvents: Dimethylformamide ;  24 h, 110 °C
Reference
Exploiting a silver-bismuth hybrid material as heterogeneous noble metal catalyst for decarboxylations and decarboxylative deuterations of carboxylic acids under batch and continuous flow conditions
Meszaros, Rebeka; et al, Green Chemistry, 2021, 23(13), 4685-4696

Production Method 9

Reaction Conditions
1.1 Reagents: 1,1′-Carbonyldiimidazole ,  Water Solvents: Anisole ;  5 min, rt
1.2 Catalysts: Dabco ;  48 h, rt
Reference
A water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature
Wang, Zhan-Yong; et al, Green Chemistry, 2023, 25(8), 3040-3045

Production Method 10

Reaction Conditions
1.1 Solvents: Pyridine ;  5 h, heated
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
Reference
Some unusual reactions of Meldrum's acid. Synthesis of cinnamic acids, coumarins and 2-benzyl-1-indanone
Mahulikar, P. P.; et al, Journal of Chemical Research, 2006, (1), 12-14

Production Method 11

Reaction Conditions
1.1 Solvents: Benzene
Reference
Photocyclization reactions. Part 8. Synthesis of 2-quinolone, quinoline, and coumarin derivatives using trans-cis isomerization by photoreaction
Horaguchi, Takaaki; et al, Journal of Heterocyclic Chemistry, 2002, 39(1), 61-67

Production Method 12

Reaction Conditions
1.1 Catalysts: Potassium carbonate ,  Tetrabutylammonium bromide ;  1 h, 135 - 140 °C; 6 h, 135 - 140 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8, rt
Reference
Design, synthesis, antifungal activity, and 3D-QSAR of coumarin derivatives
Wei, Yan; et al, Journal of Pesticide Science (Tokyo, 2018, 43(2), 88-95

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt → 140 °C
1.2 Catalysts: (SP-4-1)-Dichlorobis[1-(dicyclohexylphosphino-κP)piperidine]palladium Solvents: Tetrahydrofuran ;  24 h, 140 °C; 140 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Mizoroki-Heck Reactions Catalyzed by Dichloro{bis[1-(dicyclohexylphosphanyl)piperidine]}palladium: Palladium Nanoparticle Formation Promoted by (Water-Induced) Ligand Degradation
Oberholzer, Miriam; et al, Advanced Synthesis & Catalysis, 2012, 354(4), 627-641

Production Method 14

Reaction Conditions
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  24 h, 45 °C
Reference
Aldehyde-Assisted Ruthenium(II)-Catalyzed C-H Oxygenations
Yang, Fanzhi; et al, Angewandte Chemie, 2014, 53(42), 11285-11288

Coumarin Raw materials

Coumarin Preparation Products

Coumarin Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:91-64-5)Coumarin
Order Number:sfd6538
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
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Hubei Cuiyuan Biotechnology Co.,Ltd
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(CAS:91-64-5)Coumarin
Order Number:CRN0815
Stock Status:in stock
Quantity:5mg/20mg/50mg
Purity:≥98%
Pricing Information Last Updated:Friday, 14 March 2025 10:55
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Amadis Chemical Company Limited
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(CAS:91-64-5)Coumarin
Order Number:A1204334
Stock Status:in Stock
Quantity:5kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:52
Price ($):293.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:91-64-5)Coumarin
Order Number:LE583;LE10238;LE26512726
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:39
Price ($):discuss personally
Email:18501500038@163.com

Coumarin Spectrogram

1H NMR Varian CDCl3
1H NMR
13C NMR NEVA CDCl3
13C NMR
GC-MS
GC-MS
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:91-64-5)Coumarin
sfd6538
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:91-64-5)Coumarin
CRN0815
Purity:≥98%
Quantity:5mg/20mg/50mg
Price ($):Inquiry
Email